Cas no 863452-93-1 (2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide)

2-({3-Benzyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide is a synthetic small-molecule compound featuring a triazolopyrimidine core functionalized with a benzyl group and a cyclohexylacetamide moiety. Its structural design incorporates a sulfanyl linker, enhancing binding affinity and selectivity in biological systems. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of enzymatic activity. The cyclohexyl group improves lipophilicity, while the triazolopyrimidine scaffold offers stability and versatility for further derivatization. Its well-defined chemical properties make it suitable for research applications in drug discovery and biochemical studies. High-purity synthesis ensures reproducibility in experimental settings.
2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide structure
863452-93-1 structure
Product Name:2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide
CAS No:863452-93-1
MF:C19H22N6OS
MW:382.482581615448
CID:6308677
PubChem ID:18554343
Update Time:2025-06-25

2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide
    • 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-cyclohexylacetamide
    • 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide
    • F0682-0058
    • 863452-93-1
    • AKOS024596162
    • HMS2971I14
    • CHEMBL1492367
    • 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide
    • SMR000806084
    • MLS001167306
    • Inchi: 1S/C19H22N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,22,26)
    • InChI Key: LUHPHSUZBJKCMY-UHFFFAOYSA-N
    • SMILES: S(C1=C2C(=NC=N1)N(CC1C=CC=CC=1)N=N2)CC(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 382.15758052g/mol
  • Monoisotopic Mass: 382.15758052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 111Ų

2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide Pricemore >>

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2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide Related Literature

Additional information on 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide

Recent Advances in the Study of 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 863452-93-1)

In recent years, the compound 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 863452-93-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyrimidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and solid-phase peptide synthesis to achieve higher efficiency. The compound's structural features, including the benzyl-triazolopyrimidine core and the cyclohexylacetamide moiety, have been identified as critical for its bioactivity. These structural insights have paved the way for the development of derivatives with enhanced pharmacological properties.

Mechanistic studies have revealed that 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide acts as a potent inhibitor of specific kinases involved in inflammatory and oncogenic pathways. In vitro and in vivo experiments have demonstrated its ability to suppress the activity of key signaling molecules, leading to reduced cell proliferation and inflammation. These findings suggest its potential utility in treating conditions such as cancer and autoimmune diseases. Furthermore, the compound's selectivity profile has been a focus of recent research, with efforts aimed at minimizing off-target effects.

Recent preclinical studies have evaluated the pharmacokinetic and pharmacodynamic properties of 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide. Results indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a viable candidate for further development. Animal models have shown significant efficacy in reducing tumor growth and inflammatory markers, with minimal toxicity observed at therapeutic doses. These outcomes underscore the compound's potential as a lead molecule for drug development.

In conclusion, the latest research on 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide highlights its promising therapeutic potential and provides a solid foundation for future investigations. Ongoing studies are focused on optimizing its pharmacological profile and exploring its applications in combination therapies. As the understanding of its mechanism of action deepens, this compound is poised to make significant contributions to the field of chemical biology and medicine.

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